N-(4-CHLOROPHENYL)-2-(PYRIDIN-4-YL)QUINAZOLIN-4-AMINE
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Overview
Description
“N-(4-CHLOROPHENYL)-2-(PYRIDIN-4-YL)QUINAZOLIN-4-AMINE” is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-CHLOROPHENYL)-2-(PYRIDIN-4-YL)QUINAZOLIN-4-AMINE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Quinazoline Core: Starting with a suitable anthranilic acid derivative, cyclization reactions can be employed to form the quinazoline core.
Substitution Reactions: Introduction of the 4-chlorophenyl and pyridin-4-yl groups can be achieved through nucleophilic aromatic substitution reactions.
Amidation: The final step often involves the formation of the amine group through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
“N-(4-CHLOROPHENYL)-2-(PYRIDIN-4-YL)QUINAZOLIN-4-AMINE” and similar compounds are of interest in various fields:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as potential therapeutic agents for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of “N-(4-CHLOROPHENYL)-2-(PYRIDIN-4-YL)QUINAZOLIN-4-AMINE” would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another quinazoline-based drug used for the treatment of non-small cell lung cancer.
Uniqueness
“N-(4-CHLOROPHENYL)-2-(PYRIDIN-4-YL)QUINAZOLIN-4-AMINE” may possess unique structural features that confer specific biological activities or chemical reactivity. For example, the presence of the 4-chlorophenyl and pyridin-4-yl groups might enhance its binding affinity to certain biological targets or alter its chemical stability.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-pyridin-4-ylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4/c20-14-5-7-15(8-6-14)22-19-16-3-1-2-4-17(16)23-18(24-19)13-9-11-21-12-10-13/h1-12H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXHVHIYLVCCMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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